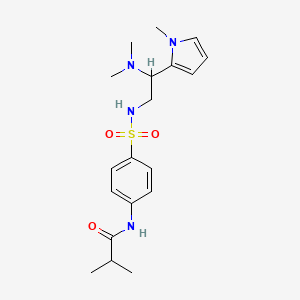

N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C19H28N4O3S and its molecular weight is 392.52. The purity is usually 95%.

BenchChem offers high-quality N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide, due to its complex structure, is a compound that finds application in the synthesis of various pharmacologically relevant molecules. Its derivatives and related compounds have been explored for their potential in the synthesis of antibiotics, antibacterial agents, and in the study of chemical reactions that are crucial for developing new drugs. For example, the synthesis of key intermediates in antibiotic development showcases the compound's relevance in medicinal chemistry, emphasizing stereoselective processes and alkylation reactions for preparing derivatives with potential antibacterial properties (Fleck et al., 2003).

Antimicrobial Activity

Derivatives of N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide have been evaluated for their antibacterial and antifungal activities. Research into novel heterocyclic compounds containing a sulfonamido moiety, derived from related chemical structures, has shown promising antibacterial properties. These compounds are synthesized through reactions with active methylene compounds, producing pyran, pyridine, and pyridazine derivatives, some of which demonstrate high antimicrobial activities (Azab et al., 2013).

Chemical Reactions and Synthesis Techniques

The compound and its analogs have been utilized to explore various chemical reactions, including sulfamoylation of hydroxyl groups and aromatic nucleophilic substitution reactions. These reactions are fundamental in the synthesis of more complex molecules that have potential pharmaceutical applications. The efficient sulfamoylation of hydroxyl groups, for instance, underlines the importance of selecting appropriate solvents to achieve high yields, showcasing the methodological advancements in the field of organic synthesis (Okada et al., 2000).

Antioxidant, Antitumor, and Antimicrobial Activities

Compounds related to N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide have been synthesized and assessed for their biological activities, including antioxidant, antitumor, and antimicrobial effects. These activities are crucial in the development of new drugs and therapeutic agents, highlighting the compound's role in the discovery of novel treatments for various diseases (El‐Borai et al., 2013).

Molecular Probes and Diagnostic Tools

The development of fluorescent molecular probes based on derivatives of the compound opens new avenues for studying biological events and processes. These probes, exhibiting strong solvent-dependent fluorescence, are employed to investigate intramolecular charge transfers and other phenomena at the molecular level, contributing significantly to the fields of biochemistry and molecular biology (Diwu et al., 1997).

properties

IUPAC Name |

N-[4-[[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]sulfamoyl]phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O3S/c1-14(2)19(24)21-15-8-10-16(11-9-15)27(25,26)20-13-18(22(3)4)17-7-6-12-23(17)5/h6-12,14,18,20H,13H2,1-5H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWGPICMNGSVPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2652445.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]quinoline-8-sulfonamide](/img/structure/B2652449.png)

![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2652457.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2652459.png)

![4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652460.png)

![2-[(1,1-dioxo-1lambda6-thiolan-3-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B2652464.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2652465.png)